molecular formula C19H17N5O3S3 B15082741 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B15082741
M. Wt: 459.6 g/mol
InChI Key: LDZSGILKASOYQP-KEBDBYFISA-N
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Description

2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a sulfanyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions.

    Introduction of the Sulfanyl Group: The thiadiazole ring is then functionalized with a sulfanyl group by reacting it with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the Hydrazide Moiety: The resulting intermediate is then reacted with hydrazine hydrate to introduce the hydrazide group.

    Condensation Reaction: Finally, the hydrazide intermediate undergoes a condensation reaction with 2-nitrobenzaldehyde under acidic conditions to form the target compound.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be used as reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted hydrazides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has shown potential as an antimicrobial and antifungal agent. Studies have demonstrated its ability to inhibit the growth of various bacterial and fungal strains, making it a promising candidate for the development of new antibiotics.

Medicine

In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Preliminary studies have shown that it can induce apoptosis in cancer cells, suggesting its potential use in cancer therapy.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in the field of materials science.

Mechanism of Action

The mechanism of action of 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide involves multiple pathways:

    Antimicrobial Activity: The compound disrupts the cell membrane of bacteria and fungi, leading to cell lysis and death.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.

    Complex Formation: The compound can form stable complexes with metal ions, which can be utilized in various industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide
  • 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with metals sets it apart from similar compounds.

Properties

Molecular Formula

C19H17N5O3S3

Molecular Weight

459.6 g/mol

IUPAC Name

2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H17N5O3S3/c1-13-6-8-14(9-7-13)11-28-18-22-23-19(30-18)29-12-17(25)21-20-10-15-4-2-3-5-16(15)24(26)27/h2-10H,11-12H2,1H3,(H,21,25)/b20-10+

InChI Key

LDZSGILKASOYQP-KEBDBYFISA-N

Isomeric SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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